molecular formula C9H8BrClO B8657456 o-Bromomethylphenylacetyl chloride CAS No. 56097-36-0

o-Bromomethylphenylacetyl chloride

Cat. No.: B8657456
CAS No.: 56097-36-0
M. Wt: 247.51 g/mol
InChI Key: HNVUTJYYTYBJDI-UHFFFAOYSA-N
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Description

o-Bromomethylphenylacetyl chloride (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group in the ortho position relative to an acetyl chloride (-COCl) moiety on a benzene ring. This structural configuration imparts high reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in synthetic organic chemistry for introducing acyl groups or bromomethyl functionalities into target molecules. While specific data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, acetyl chlorides generally exhibit low water solubility and high reactivity toward nucleophiles like amines and alcohols. Applications include its use as an intermediate in pharmaceutical and agrochemical synthesis, where steric and electronic effects from the ortho substituent influence reaction pathways .

Properties

CAS No.

56097-36-0

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]acetyl chloride

InChI

InChI=1S/C9H8BrClO/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2

InChI Key

HNVUTJYYTYBJDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)CBr

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • o-Bromomethylphenylacetyl chloride serves as an important intermediate in organic synthesis. Its reactive acetyl chloride group allows for further derivatization, making it useful in creating various pharmaceuticals and agrochemicals.
  • Medicinal Chemistry :
    • This compound has been utilized in the development of new therapeutic agents. For example, the bromomethyl group can facilitate nucleophilic substitution reactions, leading to the synthesis of biologically active molecules.
  • Material Science :
    • The compound is explored for its potential applications in polymer chemistry as a monomer or cross-linking agent due to its reactive functional groups.
  • Research Case Studies :
    • Case studies have demonstrated the utility of this compound in evaluating reaction mechanisms and optimizing synthetic pathways. For instance, researchers have documented its role in synthesizing complex organic molecules through various catalytic processes.

Case Studies

Several research articles highlight practical applications and case studies involving this compound:

  • A study focused on the synthesis of ethyl 2-(4-bromophenylacetyl)-4-methyl-3-oxopentanoate showcased a method utilizing this compound as a key intermediate to achieve high yields under optimized conditions .
  • Another investigation detailed a series of reactions using this compound to explore its reactivity patterns and the formation of novel compounds with potential pharmaceutical applications .

Comparison with Similar Compounds

Key Compounds Identified in Evidence:

(4-Bromophenyl)hydrazine hydrochloride (CAS 27246-81-7, Similarity: 0.97)

  • Functional Group: Hydrazine hydrochloride (-NHNH₂·HCl) at the para position relative to bromine.
  • Reactivity: Forms hydrazones with carbonyl compounds; bromine’s para position minimizes steric hindrance, enhancing solubility compared to ortho analogs .

3-Bromophenylhydrazine hydrochloride (CAS 62672-26-8, Similarity: 0.97)

  • Functional Group: Hydrazine hydrochloride in the meta position.
  • Reactivity: Intermediate steric effects between ortho and para isomers; used in coordination chemistry and dye synthesis .

2-Bromophenylhydrazine hydrochloride (CAS 626-40-4, Similarity: 0.88)

  • Functional Group: Hydrazine hydrochloride in the ortho position.
  • Reactivity: Steric hindrance reduces reaction rates compared to para/meta isomers; less common in industrial applications .

Comparative Data Table

Compound Name CAS Number Substituent Position Functional Group Key Properties/Applications
This compound N/A Ortho Acetyl chloride High reactivity in acylations; steric effects slow kinetics
(4-Bromophenyl)hydrazine HCl 27246-81-7 Para Hydrazine HCl High solubility; used in hydrazone synthesis
3-Bromophenylhydrazine HCl 62672-26-8 Meta Hydrazine HCl Balanced steric/electronic effects
2-Bromophenylhydrazine HCl 626-40-4 Ortho Hydrazine HCl Low solubility due to steric hindrance

Stability and Handling

  • This compound : Likely moisture-sensitive (common to acyl chlorides); requires anhydrous storage.
  • Hydrazine Hydrochlorides : Generally stable solids but hygroscopic; decompose under strong acidic or oxidizing conditions .

Preparation Methods

Selenium Tetrachloride (SeCl₄) Route

This method leverages SeCl₄ to cyclize 2-allylphenol derivatives, forming intermediate selenuranes that are subsequently oxidized and chlorinated.

Steps :

  • Cyclization : 2-Allylphenol reacts with SeCl₄ at 50°C, forming a selenurane ring.

  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the selenurane to a selenoxide.

  • Chlorination : Thionyl chloride (SOCl₂) converts the selenoxide intermediate to o-bromomethylphenylacetyl chloride.

Advantages :

  • High regioselectivity (>90% ortho product).

  • Scalable to multi-gram quantities.

Limitations :

  • Toxic selenium byproducts require careful disposal.

  • Longer reaction times (24–36 hours).

Tellurium Tetrachloride (TeCl₄) Adaptation

Similar to SeCl₄, TeCl₄ offers faster cyclization but lower yields (55–60%) due to tellurium’s lower electrophilicity.

Multi-Step Synthesis via Chloromethylation and Acyl Chlorination

Chloromethylation of p-Xylene Derivatives

Adapted from CN111072470A, this four-step route starts with p-xylene:

  • Chloromethylation :

    • Reagents : Formaldehyde, HCl, phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

    • Conditions : 80°C for 8–10 hours, yielding 2,5-dimethylbenzyl chloride.

    • Yield : 85–90%.

  • Cyanidation :

    • Reagents : Sodium cyanide (NaCN) in aqueous/organic biphasic system.

    • Conversion : 2,5-dimethylbenzyl chloride → 2,5-dimethylbenzyl acetonitrile (75–80% yield).

  • Hydrolysis :

    • Conditions : 30% HCl at 110°C for 6 hours.

    • Product : 2,5-dimethylphenylacetic acid (90–95% yield).

  • Acyl Chlorination :

    • Reagent : Thionyl chloride (SOCl₂) at 60–70°C.

    • Yield : 95–98% pure this compound after distillation.

Total Yield : 70–75% over four steps.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Electrophilic BrominationPhenylacetyl chlorideNBS, AlCl₃0–25°C, anhydrous70–75%Short reaction time (2–4 hours)Para-byproducts, moisture sensitivity
Radical BrominationPhenylacetyl chlorideAIBN, CBrCl₃80–100°C, reflux60–65%No Lewis acids, milder conditionsLower yield, radical side reactions
SeCl₄ Cyclization2-AllylphenolSeCl₄, H₂O₂, SOCl₂50°C, 24–36 hours70–80%High regioselectivityToxic byproducts, long duration
Multi-Step Synthesisp-XyleneFormaldehyde, NaCN, SOCl₂80–110°C, multi-step70–75%Scalable, high purityComplex purification, multi-step process

Mechanistic Insights and Kinetic Considerations

Temperature Dependence

  • Electrophilic Bromination : Rate increases linearly with temperature (0–25°C), but >30°C accelerates hydrolysis.

  • Acyl Chlorination : Thionyl chloride reactions exhibit Arrhenius behavior, with activation energy (Eₐ) of 50–60 kJ/mol.

Solvent Effects

  • Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing charged intermediates.

  • Non-polar solvents (e.g., p-xylene) improve radical stability in bromination.

Q & A

Q. What are the recommended safety protocols for handling o-Bromomethylphenylacetyl chloride in laboratory settings?

  • Methodological Answer :
    Due to its corrosive nature and reactivity, strict safety measures are required:
  • Personal Protective Equipment (PPE) : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to prevent skin/eye contact. Verify glove integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory in high-concentration environments .
  • Emergency Procedures : In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, rinse cautiously with water and seek medical attention .
  • Storage : Store in a locked, cool, dry area away from incompatible substances (e.g., bases, oxidizing agents) .

Q. How can researchers purify this compound to achieve high yields?

  • Methodological Answer :
    Purification strategies include:
  • Distillation : Fractional distillation under reduced pressure to isolate the compound from byproducts like unreacted precursors or halogenated impurities .
  • Recrystallization : Use anhydrous solvents (e.g., dry dichloromethane) to minimize hydrolysis. Monitor temperature to avoid decomposition .
  • Chromatography : Flash column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) for small-scale purification .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ortho-bromomethyl group) and acyl chloride functionality .
  • IR Spectroscopy : Identify C=O stretching (~1760–1800 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to minimize byproduct formation?

  • Methodological Answer :
    Key factors include:
  • Temperature Control : Maintain low temperatures (0–5°C) during bromination to prevent overhalogenation or polymerization .
  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation to enhance regioselectivity at the ortho position .
  • Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis of the acyl chloride intermediate .
  • Stoichiometry : Optimize molar ratios of brominating agents (e.g., PBr₃) to precursor (o-methylphenylacetic acid) to avoid excess bromine residues .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) to resolve inconsistencies in melting points or spectral peaks .
  • Purity Assessment : Re-run characterization after rigorous purification (e.g., recrystallization or sublimation) to exclude impurities affecting physical properties .
  • Experimental Replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables causing discrepancies .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Steric Effects : The ortho-bromomethyl group hinders nucleophilic attack at the carbonyl carbon, favoring reactions with smaller nucleophiles (e.g., amines over alcohols) .
  • Electronic Effects : The electron-withdrawing bromine atom increases electrophilicity of the acyl chloride, accelerating reactions with weak nucleophiles (e.g., water in hydrolysis) .
  • Side Reactions : Competing elimination pathways (e.g., HCl release) may occur under high-temperature conditions, requiring kinetic monitoring via TLC or in situ IR .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of this compound in polar solvents be resolved?

  • Methodological Answer :
  • Degradation Studies : Conduct accelerated stability tests in solvents (e.g., DMSO, DMF) under varying temperatures. Monitor hydrolysis via ¹H NMR for carbonyl peak disappearance .
  • Additive Screening : Evaluate stabilizers (e.g., molecular sieves) to absorb trace moisture and prolong shelf life .
  • Comparative Solvent Polarity Analysis : Correlate solvent dielectric constants with decomposition rates to identify safe storage conditions .

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